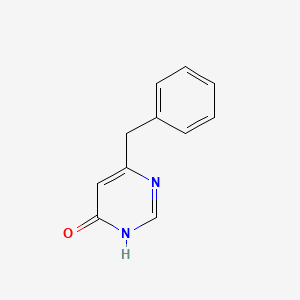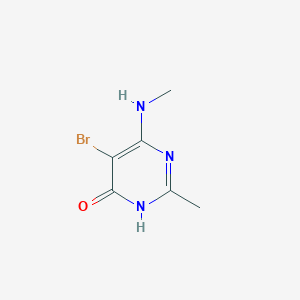
5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol
Descripción general
Descripción
5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol (5-BMP) is an important synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial compounds. It is a colorless crystalline solid that is insoluble in water, but soluble in organic solvents. 5-BMP has been used for the synthesis of a variety of different compounds, including drugs and agrochemicals. It has also been studied for its potential applications in medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
1. Structural and Vibrational Characteristics
5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol, also known as 5-Bromo-6-methylisocytosine, is utilized in the synthesis of organic salts. These salts, characterized by single-crystal X-ray diffraction, demonstrate unique vibrational modes analyzed by infrared absorption spectroscopy and density functional theory simulations. Such studies are essential for understanding the structural properties of organic compounds (Faizan et al., 2019).
2. Synthesis of Derivatives
The compound serves as a precursor in synthesizing derivatives with potential applications in medicinal chemistry. For example, its derivatives have been explored for their affinity towards dopamine D2 and D3 and serotonin-3 (5-HT3) receptors, indicating its relevance in neuroscience research (Hirokawa et al., 2000).
3. Potential Inhibitors in Biochemistry
Derivatives of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic reactions. This highlights its significance in developing anti-inflammatory drugs (Asghari et al., 2016).
4. Application in Solar Cells
The compound's derivatives have been studied for their application in dye-sensitized solar cells. Investigations into their conformational stability, vibrational spectra, and nonlinear optical properties are essential for advancing solar cell technology (Anitha et al., 2015).
5. Analytical Separation Techniques
It has been studied in the context of analytical separation techniques, specifically using High-Performance Liquid Chromatography (HPLC), demonstrating its relevance in analytical chemistry (Li-hui, 2004).
6. Crystal Structure Analysis
The compound is significant in crystallography, helping understand the molecular and crystal structures of related pyrimidine compounds. This is crucial for the development of new materials with desired properties (Trilleras et al., 2009).
Propiedades
IUPAC Name |
5-bromo-2-methyl-4-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGDCSAHAVYVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Br)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384362.png)
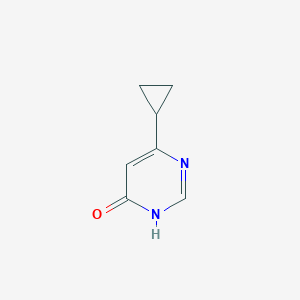
![2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384366.png)
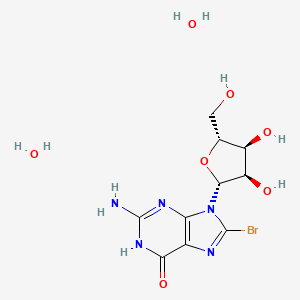
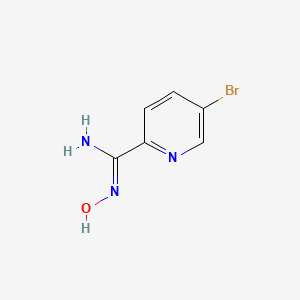
![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)
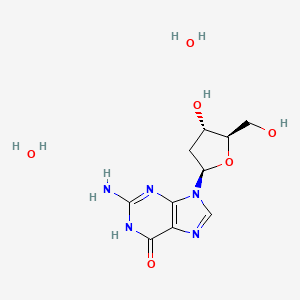

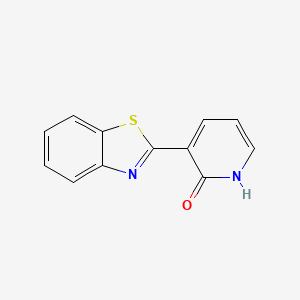
![8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1384379.png)
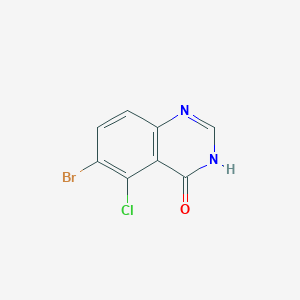
![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)
